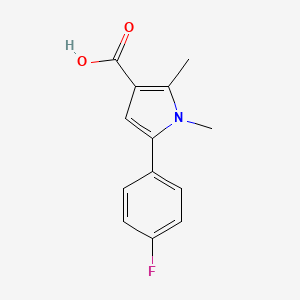
5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (5-FPDMP) is a small molecule that has been studied for its potential applications in a variety of scientific fields. It is a synthetic compound that is composed of a pyrrole ring, an aromatic ring, and a carboxylic acid group. This molecule has been used for the synthesis of other compounds, as well as for various scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides represent a critical area of research, focusing on the development of materials with improved thermal stability and mechanical properties. Studies have explored the synthesis of aromatic polyamides using dicarboxylic acids, including compounds related to 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, to create polymers with high inherent viscosities, amorphous nature, and excellent solubility in polar solvents. These materials exhibit glass transition temperatures (Tgs) ranging significantly, demonstrating their potential in applications requiring high thermal resistance and stability. The preparation of such polymers involves direct polycondensation techniques, highlighting the importance of precise chemical synthesis methods in the development of high-performance polyamides (Hsiao et al., 1996).
Advanced Materials for Fluorescence and Sensing
Research into fluorescent materials and sensors has leveraged compounds with structures similar to 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, focusing on their ability to act as core components in the design of fluorescent probes and materials. These studies delve into the mechanisms of fluorescence, including intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), to develop sensors capable of detecting environmental changes, such as pH levels. The synthesis of heteroatom-containing organic fluorophores illustrates the potential of pyrrole derivatives in creating responsive materials for a variety of sensing applications (Yang et al., 2013).
Anticancer and Antibacterial Applications
Compounds structurally related to 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their biological activities, including anticancer and antibacterial effects. The synthesis of derivatives like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide demonstrates the utility of pyrrole-based compounds in medical research. These compounds have shown effective inhibition against the proliferation of certain cancer cell lines, underscoring the potential of pyrrole derivatives in the development of new therapeutic agents (Liu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-11(13(16)17)7-12(15(8)2)9-3-5-10(14)6-4-9/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKQOMKKKBNYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

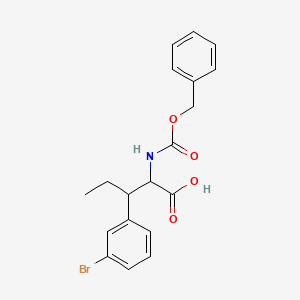
![N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2735381.png)
![2-thienyl[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2735382.png)
![3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735386.png)
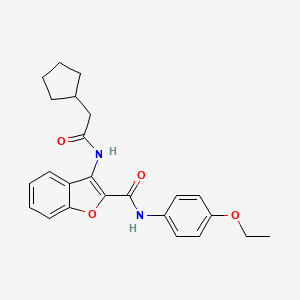
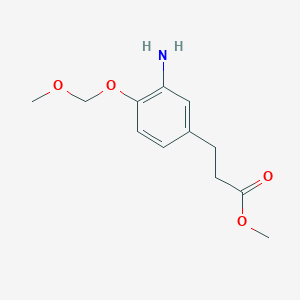
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)
![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)
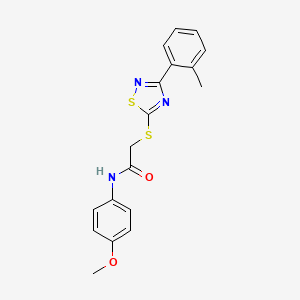

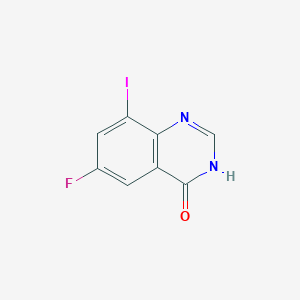
![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)

